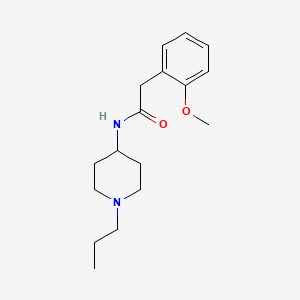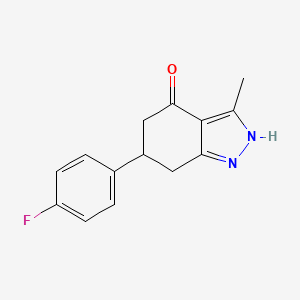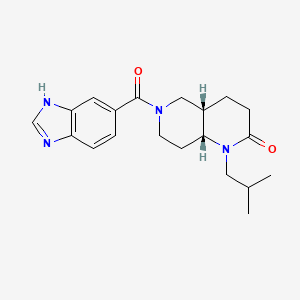![molecular formula C16H18N2O4 B5316170 N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mechanism of Action
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide selectively targets BTK, an enzyme that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, this compound disrupts these pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to decreased phosphorylation of downstream signaling molecules and decreased proliferation of B-cell malignancies. It has also been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other targeted therapies. In preclinical studies, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cell malignancies. However, there are also some limitations to its use in lab experiments, including its relatively low yield and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the development of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, which could help to guide treatment decisions and improve patient outcomes. Another area of focus is the development of combination therapies that target multiple signaling pathways, which could enhance the efficacy of BTK inhibition and overcome resistance mechanisms. Additionally, there is ongoing research into the use of BTK inhibitors in other disease settings, such as autoimmune disorders and viral infections.
Synthesis Methods
The synthesis of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide involves several steps, including the preparation of the key intermediate, 2-(2-furyl)vinylamine, and the subsequent reaction with tert-butyl chloroformate and furan-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of this compound is approximately 35%, and the purity is greater than 99%.
Scientific Research Applications
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also demonstrated efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with these malignancies.
Properties
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)18-14(19)12(10-11-6-4-8-21-11)17-15(20)13-7-5-9-22-13/h4-10H,1-3H3,(H,17,20)(H,18,19)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLSPFWAMRANH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5316089.png)


![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)

![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316131.png)
![3-(2-nitrophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5316133.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5316137.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)


![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![3-phenyl-5-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5316177.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
